molecular formula C14H11ClN2O2 B269444 3-[(4-Chlorobenzoyl)amino]benzamide

3-[(4-Chlorobenzoyl)amino]benzamide

Cat. No.: B269444
M. Wt: 274.7 g/mol
InChI Key: VIKVUQNKYZYPCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Chlorobenzoyl)amino]benzamide is a benzamide derivative characterized by a 4-chlorobenzoyl group attached to the amino functionality at the 3-position of the benzamide backbone. Its molecular formula is C₁₄H₁₁ClN₂O₂, with a molecular weight of 274.70 g/mol .

Properties

Molecular Formula

C14H11ClN2O2

Molecular Weight

274.7 g/mol

IUPAC Name

3-[(4-chlorobenzoyl)amino]benzamide

InChI

InChI=1S/C14H11ClN2O2/c15-11-6-4-9(5-7-11)14(19)17-12-3-1-2-10(8-12)13(16)18/h1-8H,(H2,16,18)(H,17,19)

InChI Key

VIKVUQNKYZYPCG-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)C(=O)N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)C(=O)N

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties:
3-[(4-Chlorobenzoyl)amino]benzamide has been identified as a potential inhibitor of DNA methylation, which is crucial in cancer progression. Compounds with similar structures have demonstrated the ability to inhibit enzymes such as DNA methyltransferases and histone deacetylases, both of which are involved in gene regulation and cancer cell proliferation. This compound's modifications can enhance selectivity and potency against specific cancer cell targets, making it a candidate for further pharmacological evaluation.

Mechanism of Action:
The interaction studies of this compound focus on its binding affinity to target proteins involved in cancer pathways. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are often employed to elucidate these interactions. These insights help inform structural modifications aimed at improving the compound's efficacy.

Antiviral Applications

Recent studies have explored the potential of benzamide derivatives, including this compound, as antiviral agents. For instance, derivatives have shown promise against Hepatitis B virus (HBV) by increasing intracellular levels of APOBEC3G, an enzyme that inhibits viral replication . The exploration of these compounds as antiviral agents underscores their versatility beyond anticancer applications.

Chemical Synthesis and Modifications

The synthesis of this compound can be achieved through various chemical methods involving amide formation reactions. These reactions allow for the creation of analogs that may exhibit enhanced biological activity or reduced toxicity profiles. The chlorobenzoyl group plays a significant role in modulating the compound's physicochemical properties, influencing solubility and lipophilicity.

Comparative Studies with Related Compounds

Several compounds share structural similarities with this compound. A comparative analysis reveals varying biological activities influenced by structural modifications:

Compound NameStructural FeaturesNotable Activities
N-(4-Chlorophenyl)-2-(methylthio)benzamideContains chlorophenyl moietyAnti-inflammatory
4-Amino-N-(4-chlorobenzoyl)benzamideSimilar amide structureAnticancer activity
N-(4-Chlorophenyl)-N'-(2-pyridyl)ureaUrea derivativeInhibits specific kinases

These compounds provide avenues for further research into their efficacy and safety profiles compared to this compound.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical properties of 3-[(4-Chlorobenzoyl)amino]benzamide and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features Reference
This compound C₁₄H₁₁ClN₂O₂ 274.70 4-Chlorobenzoyl group at 3-position Planar benzamide core; halogenated aryl
4-Aminobenzamide C₇H₈N₂O 136.15 Amino group at 4-position Simpler structure; substrate analogue
N-(3-chlorophenethyl)-4-nitrobenzamide C₁₅H₁₃ClN₂O₃ 304.73 4-Nitrobenzoyl, 3-chlorophenethyl chain Electron-withdrawing nitro group
3-{[(4-Fluorophenyl)methyl]amino}benzamide C₁₄H₁₃FN₂O 244.27 4-Fluorobenzyl amino group Fluorine substitution; enhanced lipophilicity
Nilotinib hydrochloride monohydrate C₂₈H₂₂ClF₃N₆O·HCl·H₂O 584.06 (anhydrous) Pyrimidinyl and trifluoromethyl groups Clinically used kinase inhibitor
3-chloro-N-(4-{[(3-chlorobenzoyl)amino]methyl}benzyl)benzamide C₂₂H₁₈Cl₂N₂O₂ 413.30 Bis-chlorophenyl; benzyl linkage Dual chloro-substitution; conformational rigidity
Key Observations:
  • Halogenation Effects: The presence of chlorine in this compound and related compounds (e.g., ) enhances electrophilicity and binding affinity to hydrophobic enzyme pockets.
  • Conformational Flexibility: Compounds like 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate () incorporate piperidine rings, adopting chair conformations that stabilize crystal packing via hydrogen bonds . This contrasts with the planar benzamide core of the parent compound.
  • Electron-Donating/Withdrawing Groups : Substituents such as nitro (electron-withdrawing, ) or methoxy (electron-donating, ) alter reactivity and bioavailability.
Antioxidant Activity
  • N-(anilinocarbonothioyl) benzamide derivatives with hydroxyl or methoxy groups (e.g., A8 and H10 in ) exhibit 86–87% inhibition of lipid peroxidation, outperforming simpler benzamides .
Enzyme Inhibition
  • Its complex substituents (e.g., pyridinylpyrimidine) enable selective ATP-binding pocket interactions .
  • EPZ011989 (), an EZH2 inhibitor with a benzamide core, highlights the role of morpholine and methoxyethylamino groups in enhancing potency and specificity .
Structural Hybrids
  • N-(3-chlorophenethyl)-4-nitrobenzamide () exemplifies "hybrid" molecules combining nitro and chlorophenyl groups for multifunctional bioactivity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-[(4-Chlorobenzoyl)amino]benzamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves coupling 4-chlorobenzoyl chloride with 3-aminobenzamide under Schotten-Baumann conditions. Key steps include:

  • Amide Bond Formation : React equimolar amounts of 3-aminobenzamide and 4-chlorobenzoyl chloride in a polar aprotic solvent (e.g., dichloromethane) with a base like triethylamine to neutralize HCl byproducts.
  • Temperature Control : Maintain 0–5°C during addition to minimize side reactions.
  • Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product .
    • Optimization : Monitor reaction progress via TLC. Adjust stoichiometry (1.1:1 excess of acyl chloride) and solvent choice (e.g., THF for faster kinetics) to improve yields .

Q. What spectroscopic and chromatographic methods are recommended for characterizing the purity and structure of this compound?

  • Structural Confirmation :

  • NMR : 1H^1H NMR (DMSO-d6) shows signals for aromatic protons (δ 7.4–8.1 ppm) and the amide NH (δ 10.2 ppm). 13C^{13}C NMR confirms carbonyl (C=O, δ 165–168 ppm) and aromatic carbons .
  • FT-IR : Peaks at ~1660 cm1^{-1} (amide C=O) and ~3300 cm1^{-1} (N-H stretch) .
    • Purity Assessment :
  • HPLC : Use a C18 column with UV detection (254 nm) and mobile phase (acetonitrile/water, 60:40) to quantify impurities (<1%) .
  • Melting Point : Compare observed mp (e.g., 180–182°C) with literature values .

Q. What biological activity screening approaches are suitable for initial evaluation of this compound?

  • In Vitro Assays :

  • Kinase Inhibition : Use ATP-binding assays (e.g., ADP-Glo™) to screen against kinases like EGFR or VEGFR .
  • Antimicrobial Activity : Employ microdilution methods (MIC determination) against Gram-positive/negative bacteria .
    • Cell-Based Assays :
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) to assess IC50_{50} values .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software aid in resolving the structural conformation of this compound?

  • Methodology :

  • Data Collection : Use a single-crystal X-ray diffractometer (e.g., Oxford Xcalibur) with Mo-Kα radiation. Index reflections and refine unit cell parameters .
  • Refinement : Apply SHELXL for structure solution via direct methods. Optimize hydrogen bonding (e.g., N-H···O interactions) and torsional angles .
    • Key Parameters : Monitor R-factor (<0.05) and displacement parameters for non-H atoms. Validate geometry using CCDC databases .

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

  • Approaches :

  • Assay Standardization : Compare protocols (e.g., cell line viability assays vs. enzymatic inhibition) to identify variability sources .
  • Dose-Response Analysis : Replicate studies with gradient concentrations (1 nM–100 µM) to confirm activity thresholds .
  • Metabolite Interference : Use LC-MS to rule out degradation products or metabolites influencing results .

Q. What strategies are effective for structure-activity relationship (SAR) analysis using analogs of this compound?

  • SAR Design :

  • Substitution Patterns : Synthesize derivatives with halogen (F, Br) or electron-withdrawing groups (NO2_2) on the benzamide ring to assess impact on kinase inhibition .
  • Bioisosteres : Replace the chlorobenzoyl group with trifluoromethyl or pyridinyl moieties to evaluate solubility and binding affinity .
    • Computational Modeling : Perform docking studies (AutoDock Vina) using crystallographic data to predict interactions with target proteins .

Q. How can synthetic impurities in this compound be identified and quantified?

  • Impurity Profiling :

  • LC-MS/MS : Detect byproducts (e.g., unreacted 3-aminobenzamide or hydrolyzed intermediates) using high-resolution mass spectrometry .
  • Reference Standards : Compare retention times and fragmentation patterns with certified impurities (e.g., 4-chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide) .
    • Quantification : Use calibration curves (0.1–10 µg/mL) for HPLC-UV to determine impurity levels .

Q. What computational methods are recommended for predicting the pharmacokinetic or toxicological profile of this compound?

  • In Silico Tools :

  • ADMET Prediction : Use SwissADME to estimate logP, bioavailability, and blood-brain barrier penetration .
  • Toxicity Screening : Apply ProTox-II to predict hepatotoxicity or mutagenicity based on structural alerts .
    • Molecular Dynamics : Simulate binding stability with targets (e.g., 100 ns MD runs in GROMACS) to assess conformational changes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.